N-[(4-methoxyphenyl)methyl]pyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12/h2-9H,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFHPHBWZGFZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
A ¹H NMR spectrum of N-[(4-methoxyphenyl)methyl]pyridin-4-amine would be expected to show distinct signals for each unique proton environment. Based on the analysis of similar structures, the anticipated chemical shifts (expressed in parts per million, ppm) would provide key structural information.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine (B92270) H (ortho to N) | 8.1 - 8.3 | Doublet | 2H |
| Pyridine H (meta to N) | 6.5 - 6.7 | Doublet | 2H |
| Methoxyphenyl H (ortho to OCH₃) | 7.2 - 7.4 | Doublet | 2H |
| Methoxyphenyl H (meta to OCH₃) | 6.8 - 7.0 | Doublet | 2H |
| Methylene (B1212753) (-CH₂-) | 4.3 - 4.5 | Singlet | 2H |
| Amine (-NH-) | 5.0 - 6.0 | Broad Singlet | 1H |
The downfield shift of the pyridine protons ortho to the ring nitrogen is a characteristic feature. The methylene bridge protons would likely appear as a singlet, and the amine proton as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For a closely related compound, N-(4-methoxyphenyl)pyridin-4-amine, some spectral data is available and can be used as a basis for prediction. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C (para to N) | 150 - 152 |
| Pyridine C (ortho to N) | 148 - 150 |
| Pyridine C (meta to N) | 107 - 109 |
| Methoxyphenyl C (ipso to OCH₃) | 155 - 157 |
| Methoxyphenyl C (ipso to CH₂) | 130 - 132 |
| Methoxyphenyl C (ortho to OCH₃) | 128 - 130 |
| Methoxyphenyl C (meta to OCH₃) | 114 - 116 |
| Methylene (-CH₂-) | 45 - 50 |
The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine ring. The methylene carbon would be expected in the aliphatic region of the spectrum.
¹⁵N NMR spectroscopy would be invaluable for probing the electronic environment of the two nitrogen atoms in the molecule. The pyridine nitrogen would be expected to resonate at a significantly different chemical shift compared to the secondary amine nitrogen. Two-dimensional NMR experiments, such as ¹H–¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the assignments by showing correlations between the nitrogen atoms and nearby protons. Without experimental data, specific chemical shifts can only be estimated based on general trends for pyridine and amine functionalities.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyridine ring) | 1590 - 1610 | Strong |
| C=C Stretch (aromatic rings) | 1450 - 1600 | Medium-Strong |
| C-N Stretch (amine) | 1250 - 1350 | Medium |
| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |
The presence of a sharp to medium band in the N-H stretching region, along with characteristic aromatic and ether stretches, would be key indicators of the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The conjugation between the pyridine and methoxyphenyl moieties, facilitated by the amine and methylene bridge, would influence the position and intensity of these absorption bands. Typically, two main absorption bands would be anticipated, one at a shorter wavelength and a second, broader band at a longer wavelength, reflecting the extended conjugation of the system.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₃H₁₄N₂O), the expected exact mass would be calculated. The high-resolution measurement would distinguish this from other compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method would provide precise information on the molecular structure, conformation, and the nature of intermolecular interactions within the crystal lattice of this compound.
The initial step in a crystallographic analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them), while the space group describes the symmetry elements present within the crystal structure. For related pyridine derivatives, monoclinic space groups such as P2₁/n are commonly observed. nih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the presence of the pyridine nitrogen and the amine hydrogen suggests the potential for N-H···N hydrogen bonding, which could lead to the formation of chains or more complex networks. Furthermore, C-H···π interactions involving the aromatic rings are also plausible and have been observed in similar structures. nih.gov These interactions collectively define the supramolecular architecture of the compound.
A key outcome of single-crystal X-ray diffraction analysis is the precise determination of geometric parameters. This includes the lengths of all covalent bonds, the angles between them, and the torsion angles that define the conformation of the molecule. This data provides fundamental insights into the electronic structure and steric effects within the molecule.
Table 2: Expected Precision Geometric Parameters for this compound
| Parameter | Value (Å or °) |
|---|---|
| Bond Distances (Å) | |
| C-N (pyridine) | To be determined |
| C-N (amine) | To be determined |
| C-O (methoxy) | To be determined |
| Bond Angles (°) | |
| C-N-C (pyridine) | To be determined |
| C-N-H (amine) | To be determined |
| Torsion Angles (°) |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. A typical DFT study of N-[(4-methoxyphenyl)methyl]pyridin-4-amine would involve calculations using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.
Optimized Molecular Geometry and Electronic Structure Determination
A foundational step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. The output includes precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the this compound molecule. For instance, it would determine the spatial orientation of the 4-methoxyphenyl (B3050149) group relative to the pyridin-4-amine moiety and the geometry of the bridging methylene (B1212753) (-CH2-) group. This optimized structure serves as the basis for all subsequent property calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis for this compound would involve visualizing the electron density distribution of these orbitals and calculating their energy levels to predict its kinetic stability and charge transfer characteristics.
Table 4.1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes; no specific published data is available for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, identifying them as sites for electrophilic interaction.
Quantitative Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several quantitative descriptors of chemical reactivity can be calculated. These parameters, derived from conceptual DFT, provide deeper insights into the molecule's behavior.
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Table 4.2: Hypothetical Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Dipole Moment (μ) | Data not available |
Note: This table is for illustrative purposes; no specific published data is available for this compound.
Theoretical Vibrational Wavenumber Assignments and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each theoretical frequency can be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or ring deformations. Comparing these theoretical wavenumbers with experimental data (if available) allows for a detailed and accurate interpretation of the experimental spectrum. This comparative analysis helps confirm the molecular structure and provides a complete vibrational characterization of the compound.
Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. This calculation predicts the ¹H and ¹³C NMR spectra based on the molecule's optimized electronic structure. The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex structures, as it helps to validate the proposed structure and understand the electronic environment of each nucleus. For this compound, GIAO calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For this compound, such simulations would provide critical insights into its behavior in a biological environment.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
Currently, there are no published MD simulation studies that have assessed the stability and conformational dynamics of a ligand-protein complex involving this compound. Such a study would typically involve placing the compound within the active site of a target protein and simulating their interactions over a period of nanoseconds to microseconds. Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, would be calculated to determine the stability of the complex.
Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions in Biological Systems
An analysis of intermolecular interactions is crucial for understanding the basis of molecular recognition. For this compound, MD simulations would allow for the detailed tracking of hydrogen bonds and hydrophobic contacts with a target protein. This would reveal which parts of the molecule are most important for binding. However, no such analysis has been reported in the scientific literature.
Elucidation of Structural and Transport Properties of Related Ionic Liquids
The structural and transport properties of ionic liquids containing pyridinium (B92312) cations are an active area of research. However, specific studies on ionic liquids derived from or related to this compound are not available.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Orientations within Protein Active Sites
Molecular docking studies are instrumental in predicting how a small molecule like this compound might bind to a protein's active site. These predictions are foundational for structure-based drug design. At present, there are no publicly accessible docking studies that have reported the binding modes and orientations of this specific compound.
Estimation of Ligand-Protein Binding Affinities and Interaction Hotspots
A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy. This allows for the ranking of different compounds and the identification of key amino acid residues, or "hotspots," that contribute significantly to the binding. For this compound, such data remains to be generated and published.
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analyses
Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are instrumental in elucidating its chemical behavior at a molecular level. While direct computational studies on this compound are not extensively available in the reviewed literature, analysis of structurally similar compounds allows for a predictive understanding of its electronic properties.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs. wikipedia.org This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. The stabilization energy, E(2), associated with these interactions, indicates the magnitude of charge transfer and its contribution to molecular stability.
For a molecule like this compound, significant delocalization is expected. Key interactions would involve the lone pair electrons on the nitrogen atoms and the π-systems of the pyridine and methoxyphenyl rings. The lone pair of the amine nitrogen (N-H) can delocalize into the antibonding orbitals of the adjacent C-C bonds of the pyridine ring and the benzyl (B1604629) group. Similarly, the lone pairs on the pyridine nitrogen and the methoxy oxygen can participate in hyperconjugative interactions.
In a computational study of a closely related compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, similar electronic features are observed. mdpi.comresearchgate.net The interactions between the lone pair of the central nitrogen and the antibonding orbitals of the aromatic rings contribute significantly to the molecule's stability. Based on this, the most significant donor-acceptor interactions for this compound are predicted to involve π → π* and n → π* transitions.
A hypothetical table of significant NBO interactions for this compound, based on analyses of analogous structures, is presented below. These interactions highlight the intramolecular charge transfer that stabilizes the molecule.
Table 1: Predicted Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies E(2) for this compound (Note: This data is predictive, based on the analysis of structurally similar molecules.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N (amine) | π* (C-C) (Pyridine ring) | High | n → π |
| LP (1) N (pyridine) | σ (C-N) (adjacent bonds) | Moderate | n → σ |
| LP (2) O (methoxy) | σ (C-C) (Phenyl ring) | Moderate | n → σ |
| π (C-C) (Phenyl ring) | π (C-C) (Pyridine ring) | Moderate | π → π |
| π (C-C) (Pyridine ring) | π (C-C) (Phenyl ring) | Moderate | π → π* |
The high stabilization energies arising from these delocalizations suggest a molecule with significant electronic communication between the pyridine and the methoxyphenyl moieties, facilitated by the methylene bridge.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amine nitrogen, which are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the electron-deficient pyridine ring, which is susceptible to nucleophilic attack.
Computational studies on related pyridine derivatives and aminopyridines provide insight into the expected FMO characteristics. niscpr.res.inresearchgate.net These studies show that the distribution of HOMO and LUMO is heavily influenced by the nature and position of substituents. The electron-donating methoxy group on the phenyl ring will raise the energy of the HOMO, while the electron-withdrawing nature of the pyridine ring will lower the energy of the LUMO.
Various quantum chemical descriptors can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
Table 2: Predicted Frontier Molecular Orbital Properties and Quantum Chemical Descriptors for this compound (Note: This data is predictive, based on the analysis of structurally similar molecules.)
| Parameter | Formula | Predicted Value (eV) |
| EHOMO | - | ~ -5.5 to -6.0 |
| ELUMO | - | ~ -1.0 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | ~ 5.5 to 6.0 |
| Electron Affinity (A) | -ELUMO | ~ 1.0 to 1.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.25 to 3.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 |
| Chemical Softness (S) | 1/(2η) | ~ 0.20 to 0.25 |
The predicted HOMO-LUMO gap of around 4.0 to 5.0 eV suggests that this compound is a moderately stable and reactive molecule. The calculated values for electronegativity, hardness, and softness provide a quantitative basis for understanding its reactivity profile in various chemical environments.
Advanced Research Applications and Mechanistic Insights
Coordination Chemistry and Ligand Design Principles
The presence of multiple nitrogen atoms in N-[(4-methoxyphenyl)methyl]pyridin-4-amine makes it a compelling candidate for use as a ligand in coordination chemistry. The pyridine (B92270) ring nitrogen and the secondary amine nitrogen can act as donor sites, allowing the molecule to bind to metal centers.
Synthesis and Structural Analysis of Metal Complexes (e.g., Palladium(II), Copper(II) Coordination Compounds)
While specific studies detailing the synthesis and structural analysis of Palladium(II) or Copper(II) complexes with this compound are not extensively documented, research on analogous structures provides significant insight. For instance, studies on copper(II) coordination compounds containing pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have been synthesized and characterized using techniques like FT-IR, NMR, and single-crystal X-ray diffraction. mdpi.compreprints.orgresearchgate.net These related studies show that pyridine-containing ligands can coordinate with copper(II) to form stable complexes, sometimes exhibiting distorted square-pyramidal or octahedral geometries. preprints.orgmdpi.com
In the context of palladium(II) complexes, ligands containing pyridine and amine functionalities are of significant interest. Research on palladium complexes with 4-aminopyridine (B3432731) has shown that the ligand can coordinate monodentally through the pyridine nitrogen atom. naun.orgresearchgate.net The formation of stable Pd-N bonds is a key feature in these structures, often resulting in square planar geometries around the Pd(II) center. nih.gov The synthesis of such complexes typically involves reacting a palladium salt, like K2PdCl4 or PdCl2, with the ligand in a suitable solvent. naun.orgresearchgate.net
Chelation Properties and Ligand Behavior in Metal Coordination
The this compound molecule possesses two primary nitrogen donor sites: the pyridinyl nitrogen and the secondary amine nitrogen. This arrangement allows it to potentially act as a bidentate ligand, chelating a metal ion to form a stable ring structure. The formation of such a chelate ring is expected to confer significant thermodynamic stability to the resulting metal complex, a phenomenon known as the chelate effect.
The behavior of pyridine as a ligand is well-established; it is a weak pi-acceptor that forms stable bonds with a variety of transition metals. wikipedia.org The coordination behavior is influenced by both steric and electronic factors. The electron-donating methoxy (B1213986) group on the phenyl ring in this compound would likely increase the electron density on the secondary amine nitrogen, potentially enhancing its basicity and the stability of its coordination to a metal center. In complexes, 4,4′-Bipyridine, a related ligand, can function as either a monodentate or a bidentate ligand, highlighting the versatile coordination modes available to pyridine-based molecules. mdpi.com
| Property | Description | Reference |
|---|---|---|
| Potential Donor Atoms | Pyridine Nitrogen, Secondary Amine Nitrogen | |
| Likely Coordination Mode | Monodentate (via pyridine N) or Bidentate (chelating via both N atoms) | naun.org |
| Expected Geometry (Cu(II)) | Distorted Square-Pyramidal or Octahedral | preprints.orgmdpi.com |
| Expected Geometry (Pd(II)) | Square Planar | nih.gov |
Mechanistic Studies of Enzyme Inhibition
The structural features of this compound make it a candidate for investigation as an inhibitor of various enzymes critical to disease pathways.
Investigation of Binding Mechanisms for Histone Lysine (B10760008) Methyl Transferase (EHMT2) Inhibition
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, plays a critical role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9me). patsnap.comnih.gov Overexpression of EHMT2 is common in several cancers, leading to the inappropriate silencing of tumor suppressor genes. patsnap.comnih.gov While no studies directly link this compound to EHMT2 inhibition, the general mechanism for EHMT2 inhibitors involves binding to the active site of the enzyme. patsnap.com This binding action prevents EHMT2 from catalyzing the transfer of methyl groups to histones. patsnap.com By blocking this activity, inhibitors can reverse the aberrant gene silencing, reactivate tumor suppressor genes, and consequently induce cell death in cancer cells. patsnap.com
Exploration of Inhibition Pathways for DNA Gyrase and Dihydrofolate Reductase (DHFR)
DNA Gyrase: This enzyme is a topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial agents. nih.gov The primary mechanism of inhibitors like the 4-quinolones involves trapping a reversible complex between DNA gyrase and DNA. nih.gov This action leads to the inhibition of DNA synthesis and, at higher concentrations, the release of double-strand DNA breaks, which is lethal to the cell. nih.gov Although this compound has not been specifically identified as a DNA gyrase inhibitor, its heterocyclic structure is a common feature in many enzyme inhibitors.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and amino acids. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an important target for cancer and antimicrobial therapies. nih.govnih.gov DHFR inhibitors function by binding to the enzyme, blocking its catalytic activity. mdpi.com While specific inhibitory activity for this compound against DHFR has not been reported, the development of novel, selective human DHFR inhibitors remains an active area of research. mdpi.com
Understanding the Mode of Action against Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine-protein kinase that, in complex with its cyclin partners (cyclin E or cyclin A), plays a vital role in regulating the cell cycle, particularly the G1/S phase transition. nih.govdrugbank.com Dysregulation of CDK2 activity is frequently observed in human cancers, making it an attractive therapeutic target. researchgate.net The majority of CDK2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket on the kinase, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression. researchgate.netguidetopharmacology.org Although a direct inhibitory role for this compound against CDK2 is not established, compounds with pyrimidine (B1678525) and pyridine motifs have been explored as CDK inhibitors. For example, 2,4-diamino-5-ketopyrimidines represent a class of potent and ATP-competitive inhibitors that selectively target the CDK family. researchgate.net
| Enzyme Target | General Inhibition Mechanism | Therapeutic Goal | Reference |
|---|---|---|---|
| EHMT2 | Binds to the active site, preventing histone H3K9 methylation. | Reactivation of tumor suppressor genes in cancer. | patsnap.com |
| DNA Gyrase | Traps the enzyme-DNA complex, leading to double-strand breaks. | Antibacterial action. | nih.gov |
| DHFR | Blocks the reduction of dihydrofolate to tetrahydrofolate. | Inhibition of DNA synthesis for anticancer/antimicrobial effect. | nih.govmdpi.com |
| CDK2 | Competes with ATP for the binding site on the kinase. | Induction of cell cycle arrest in cancer. | researchgate.netguidetopharmacology.org |
Analysis of Methionine Aminopeptidase (MetAP) Inhibition Mechanisms and Metal Ion Dependence
While direct enzymatic studies on this compound are not extensively documented in current literature, the mechanism of Methionine Aminopeptidase (MetAP) inhibition by structurally related pyridine-containing compounds offers significant insights. MetAPs are metalloenzymes crucial for cleaving the N-terminal methionine from nascent proteins, a vital step in protein maturation. nih.govnih.gov These enzymes utilize one or two divalent metal ions, typically Co(II), in their active site to catalyze this hydrolysis. nih.gov
The inhibitory action of many small molecules against MetAPs is predicated on their ability to chelate these catalytic metal ions. For instance, compounds featuring a 2-(2-pyridinyl)-pyrimidine core have been identified as a key pharmacophore for MetAP inhibition. This specific structural motif is effective because the nitrogen atoms of the pyridine and pyrimidine rings are perfectly positioned to coordinate with the metal ion(s) in the active site, thereby disrupting the enzyme's catalytic function. nih.gov Studies on related compounds have shown that replacing the 2-pyridinyl group with a 3-pyridinyl or 4-pyridinyl moiety results in a significant loss of potency, underscoring the critical geometry required for metal chelation. nih.gov
The activity of MetAPs and the potency of their inhibitors are highly dependent on the specific metal ion present. While Co(II) is often used for in vitro assays and supports high enzymatic activity, other physiologically relevant ions like Mn(II) and Zn(II) also play a role. The inhibitory profile of compounds can vary significantly depending on the metal form of the enzyme. Therefore, it is hypothesized that the pyridine nitrogen of this compound could potentially interact with the metal cofactors in the MetAP active site, but its efficacy would depend on the precise geometry of this interaction relative to the catalytic metals.
Elucidation of Interactions with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The interactions of this compound with the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been explored through the lens of related kinase inhibitors. Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cell signaling pathways controlling growth, proliferation, and angiogenesis. nih.govnih.gov Their catalytic activity is dependent on the binding of ATP to a deep cleft located between the N- and C-lobes of the kinase domain.
Inhibitors of these receptors, particularly those belonging to the Type II class, typically bind to the ATP-binding site. A common structural motif for these inhibitors involves a heterocyclic ring system, like quinazoline (B50416) or pyridine, which occupies the hydrophobic region of the active site and forms critical hydrogen bonds with the "hinge" region of the kinase. researchgate.net This interaction mimics the binding of the adenine (B156593) portion of ATP.
For a compound like this compound, the pyridine ring could serve as the hinge-binding element. The (4-methoxyphenyl)methyl portion would then extend into adjacent hydrophobic pockets within the kinase domain. The specific interactions would be dictated by the amino acid residues lining these pockets, which include hydrophobic side chains that can engage with the phenyl ring and the methoxy group. researchgate.net While specific binding data for the title compound is not available, the established pharmacophore for VEGFR-2 inhibitors often includes a hydrophobic heteroaromatic ring, a central spacer, and a terminal hydrophobic tail, a pattern that this compound generally fits. researchgate.net
Binding Studies with SARS-CoV-2 Main Protease (3CLpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.gov The enzyme's active site features a catalytic dyad composed of Cysteine-145 and Histidine-41. nih.gov The active site itself is a cavity on the protein surface that accommodates the peptide substrate in several subsites, denoted S1', S1, S2, S3, and S4, each recognizing a specific amino acid residue of the substrate. nih.govresearchgate.net
In the absence of direct crystallographic or binding studies for this compound, potential interactions can be inferred from its structure and the known architecture of the 3CLpro active site. The catalytic Cys145 is the primary target for covalent inhibitors, but non-covalent inhibitors also bind effectively by forming a network of hydrogen bonds and hydrophobic interactions. nih.gov
Key interactions for non-covalent inhibitors often involve hydrogen bonds with the backbone of residues like Gly143, Ser144, and Cys145 in the S1 pocket, and with the side chain of His41. The pyridine ring of the title compound could potentially form hydrogen bonds or pi-stacking interactions within these pockets. The 4-methoxyphenyl (B3050149) group would likely occupy one of the larger, more hydrophobic pockets like S2 or S4, where it could interact with hydrophobic residues. The flexibility of the methylene (B1212753) linker would allow the molecule to adopt a conformation that optimizes these interactions within the active site cavity.
Mechanisms of Tubulin Polymerization Inhibition
Significant research into close structural analogs of this compound has elucidated a clear mechanism of action involving the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for cell division, structure, and transport. nih.gov Small molecules that disrupt microtubule dynamics are potent anticancer agents. These agents typically bind to one of three main sites on tubulin: the taxane, vinca, or colchicine (B1669291) sites. nih.gov
Compounds structurally related to this compound have been shown to inhibit tubulin assembly and competitively inhibit the binding of colchicine, indicating that they act at the colchicine binding site. nih.govmdpi.com This site is located at the interface between the α- and β-tubulin monomers. nih.gov Binding at this site prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govrsc.org
Molecular docking studies have provided a detailed view of these interactions. The 4-methoxyphenyl group is crucial, with the methoxy substituent forming key hydrogen bonds with amino acid residues such as Cysβ241. rsc.org The pyridine ring typically sits (B43327) in a hydrophobic pocket, and other parts of the molecule can form additional interactions that stabilize the binding. This disruption of the microtubule network is a well-established mechanism for the potent cytotoxic activity of this class of compounds. nih.govnih.gov
| Compound Analogue | Target/Assay | IC50 / GI50 (µM) | Reference |
| Analogue 1 | Tubulin Polymerization Inhibition | 1.4 | nih.gov |
| Analogue 2 | Tubulin Polymerization Inhibition | 1.7 | nih.gov |
| Analogue 3 | Tubulin Polymerization Inhibition | 1.5 | nih.gov |
| Analogue 1 | Cytotoxicity (A549 Cell Line) | 0.21 | nih.gov |
| Analogue 2 | Cytotoxicity (KB Cell Line) | 0.41 | nih.gov |
| Analogue 3 | Cytotoxicity (DU145 Cell Line) | 0.19 | nih.gov |
Theoretical and Computational Structure-Activity Relationship (SAR) Investigations
Rational Design Strategies for Modulating Biological Activity based on Structural Features
The development of potent biological activity in the N-aryl pyridinamine class of compounds has been guided by systematic Structure-Activity Relationship (SAR) studies and rational design. nih.govresearchgate.net Starting from initial lead compounds, researchers have methodically modified distinct regions of the molecular scaffold to optimize interactions with the target protein, such as tubulin.
Key areas of modification include:
The Phenyl Ring (B-Ring): The position and nature of substituents on this ring are critical. As discussed below, a methoxy group in the para-position has been found to be highly favorable for activity.
The Linker: The group connecting the pyridine and phenyl rings (in the case of the title compound, a -CH2- group) has also been a target for modification. The size and flexibility of this linker influence the relative orientation of the two aromatic rings, which is crucial for fitting into the binding pocket of the target protein.
Through these targeted modifications, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties. Computational tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are integral to this process, allowing for the prediction of biological activities of new designs before their synthesis, thereby accelerating the discovery of more effective compounds. nih.govresearchgate.net
Influence of Methoxy Group Position on Molecular Interactions and Potency
The position of the methoxy group on the phenyl ring has a profound impact on the biological activity of this class of compounds. mdpi.comnih.gov SAR studies on related tubulin inhibitors have consistently shown that a substituent at the para-position (position 4) of the phenyl ring enhances antiproliferative activity, with the methoxy group being a particularly favorable choice. nih.gov
The importance of the 4-methoxy group stems from its dual role:
Direct Hydrogen Bonding: As revealed by molecular modeling, the oxygen atom of the para-methoxy group can act as a hydrogen bond acceptor, forming specific, stabilizing interactions with key amino acid residues in the binding pocket. mdpi.comrsc.org For example, in the colchicine binding site of tubulin, this group has been shown to interact with residues like Cysβ241. rsc.org
Electronic and Lipophilic Properties: The methoxy group alters the electronic properties of the phenyl ring and increases its lipophilicity. This can enhance the compound's ability to cross cell membranes and improve its hydrophobic interactions within the target's binding site. researchgate.net
Impact of Aromatic and Heteroaromatic Moieties on Molecular Recognition and Biological Pathways
The specific biological targets and mechanistic pathways of This compound are not extensively detailed in publicly available research. However, by examining structure-activity relationship (SAR) studies of closely related analogs, significant insights can be gleaned into the probable roles of its constituent aromatic and heteroaromatic moieties in molecular recognition and biological activity. The 4-methoxyphenyl group and the pyridin-4-amine scaffold are common pharmacophores in medicinal chemistry, and their individual and combined contributions can be inferred from studies on similar chemical structures.
The pyridin-4-amine moiety is a critical component in many biologically active compounds, often serving as a key interaction point with protein targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a receptor's binding pocket. nih.gov Furthermore, the amino group at the 4-position can function as a hydrogen bond donor. The planarity and aromaticity of the pyridine ring also allow for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
In a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-arylmethyl-heterocyclic amine core, the aminopyrimidine portion was essential for activity as inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov This suggests that the pyridin-4-amine in the title compound could similarly engage with key residues in enzyme active sites or receptor binding pockets.
The 4-methoxyphenyl group also plays a multifaceted role in molecular recognition. The methoxy group is a particularly interesting substituent in drug design. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions. nih.gov In a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines investigated as tubulin polymerization inhibitors, the 4-methoxyphenyl moiety was retained in active compounds, indicating its importance for cytotoxic activity. nih.gov It is plausible that this group contributes to the binding affinity of the molecule to its biological target, potentially through interactions within a hydrophobic pocket of the binding site.
Computational Frameworks for SAR Profiling
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful tools for understanding how the steric and electronic properties of a molecule influence its biological activity. For a series of related compounds, 3D-QSAR models can be developed to correlate variations in molecular fields (e.g., steric, electrostatic, hydrophobic) with changes in biological potency. researchgate.netnih.gov For This compound and its analogs, a 3D-QSAR study would involve:
Alignment: Superimposing a set of structurally similar molecules based on a common scaffold.
Descriptor Calculation: Calculating the steric and electrostatic fields around each molecule.
Statistical Analysis: Using methods like Partial Least Squares (PLS) to build a mathematical model that relates the calculated fields to the observed biological activities.
The resulting model can be visualized as contour maps, indicating regions where bulky groups, positive or negative charges, or hydrophobic features would be expected to increase or decrease activity. This provides a predictive tool for designing new, more potent analogs. For instance, a 3D-QSAR model could reveal whether a different substituent on the phenyl ring or an alternative heteroaromatic core would be beneficial. nih.gov
Pharmacophore modeling is another valuable computational approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. By analyzing a set of active compounds, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual compound libraries to identify new molecules with the desired features. For compounds containing the pyridin-4-amine scaffold, a pharmacophore model would likely include features for the aromatic ring, the hydrogen-bonding capabilities of the pyridine nitrogen and the amine proton. researchgate.net
Molecular docking simulations can provide detailed insights into the binding mode of a ligand with its target protein at an atomic level. auctoresonline.org If a potential biological target for This compound were identified, docking studies could predict its binding orientation and affinity. This would allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For example, docking could elucidate how the 4-methoxyphenyl group fits into a hydrophobic pocket and how the pyridin-4-amine moiety forms hydrogen bonds with specific amino acid residues. This information is invaluable for rational drug design and for explaining observed SAR data.
Conclusion and Future Research Directions
Summary of Key Research Contributions on N-[(4-methoxyphenyl)methyl]pyridin-4-amine and its Analogs
Direct research focused exclusively on this compound is limited in publicly available literature. However, extensive research on its structural analogs, particularly substituted N-phenylpyridinamines, provides significant insights into the potential biological activities and therapeutic applications of this class of compounds. The primary contributions have been in the field of medicinal chemistry, where the pyridin-4-amine scaffold serves as a crucial pharmacophore.
A significant area of research has been the investigation of N-aryl and N-alkyl-N-aryl pyridinamine derivatives as potential anti-cancer agents. For instance, studies on N-alkyl-N-substituted phenylpyridin-2-amine derivatives have identified them as a new class of tubulin polymerization inhibitors. nih.gov In this research, compounds containing the 4-methoxy-N-methylanilino moiety, structurally related to the core of this compound, exhibited potent cytotoxic activity against various human tumor cell lines. nih.gov Modifications on the pyridine (B92270) ring and the N-alkyl linker were systematically explored to establish structure-activity relationships (SAR). For example, the replacement of a chlorine atom on the pyridine ring with methyl, methoxy (B1213986), or N-methylamine groups resulted in active compounds. nih.gov Furthermore, the size of the N-alkyl group was found to be critical for activity, with small alkyl groups like methyl and allyl favoring enhanced cytotoxicity, while bulkier groups led to a significant reduction in potency. nih.gov
The table below summarizes the cytotoxic activity (GI₅₀ values) of selected N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs, highlighting the impact of substitutions on their anti-proliferative effects. nih.gov
| Compound ID | R² (Linker Group) | R³ (Pyridine Sub.) | R⁴ (Pyridine Sub.) | GI₅₀ (μM) vs. A549 | GI₅₀ (μM) vs. KB | GI₅₀ (μM) vs. KBVIN | GI₅₀ (μM) vs. DU145 |
| 3a | Me | NO₂ | Cl | 1.55 | 2.20 | 1.83 | 1.90 |
| 4a | Allyl | NO₂ | Cl | 1.63 | 2.25 | 2.10 | 2.24 |
| 4b | Cyclopentyl | NO₂ | Cl | >20 | >20 | >20 | >20 |
| 5a | Me | NO₂ | Me | 2.70 | 3.54 | 3.12 | 3.25 |
| 5b | Me | NO₂ | OMe | 9.63 | 8.55 | 7.64 | 8.13 |
The broader class of aminopyridines, to which this compound belongs, is recognized for its extensive applications in medicinal chemistry due to the ability of the pyridine ring to interact with a wide range of enzymes and receptors. rsc.org Derivatives have been investigated for antitumor, antibacterial, antiviral, and neuroprotective activities. acs.org This extensive body of work underscores the therapeutic potential inherent in the aminopyridine scaffold, suggesting that this compound itself is a viable candidate for biological screening and further development.
Identification of Promising Avenues for Further Synthetic Exploration and Derivatization
The existing research on analogs of this compound illuminates several promising avenues for future synthetic work. Derivatization of this core structure could unlock novel compounds with enhanced biological activity, selectivity, and improved physicochemical properties.
Key areas for synthetic exploration include:
Substitution on the Pyridine Ring: The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at the C-2, C-3, C-5, and C-6 positions of the pyridine ring is a logical next step. As seen in related series, such substitutions can drastically influence biological activity. nih.gov For example, introducing electron-withdrawing or electron-donating groups could modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with biological targets.
Modification of the Methylene (B1212753) Linker: The methylene bridge connecting the phenyl and pyridin-4-amine moieties is another key site for modification. Replacing it with other functionalities, such as a carbonyl group (to form an amide), a sulfonyl group, or incorporating it into a larger heterocyclic system, could alter the molecule's conformation and binding capabilities. Furthermore, exploring the impact of stereochemistry by introducing chiral centers in the linker could lead to enantioselective biological activity.
Derivatization of the Methoxyphenyl Ring: The 4-methoxy substituent on the phenyl ring is a common feature in many biologically active molecules. However, exploring other substituents at this position or moving the methoxy group to the ortho or meta positions could refine the structure-activity relationship. Replacing the methoxy group with other functionalities like hydroxyl, trifluoromethyl, or halogen atoms could improve metabolic stability or binding affinity.
Bioisosteric Replacement: The pyridine or phenyl rings could be replaced with other aromatic or heteroaromatic systems. For example, replacing the pyridine ring with a pyrimidine (B1678525) or a pyrazole (B372694) could lead to compounds with entirely new biological profiles, as pyrimidine derivatives are also of significant interest in medicinal chemistry. ontosight.ai Similarly, the phenyl ring could be substituted with other rings like thiophene, furan, or even bicyclic systems to explore a wider chemical space.
These proposed modifications can be guided by computational modeling and docking studies to predict the binding of new derivatives to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.
Emerging Methodologies and Interdisciplinary Approaches in Pyridin-4-amine Research
The synthesis and study of pyridin-4-amine derivatives are being significantly advanced by emerging synthetic methodologies and interdisciplinary collaborations. These modern approaches allow for more efficient, sustainable, and diverse synthesis of complex molecules.
Emerging Synthetic Methodologies:
C-H Activation: Modern transition-metal-catalyzed C-H activation strategies offer a powerful tool for the direct functionalization of the pyridine core. nih.gov Techniques such as one-pot C-H alkenylation followed by electrocyclization and aromatization provide convenient routes to highly substituted pyridine derivatives from simple precursors like imines and alkynes. nih.gov This avoids the need for pre-functionalized starting materials and allows for the late-stage diversification of complex molecules.
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are gaining prominence for their efficiency and atom economy in constructing complex heterocyclic scaffolds. acs.org These reactions combine three or more starting materials in a single step to form the desired product, which incorporates portions of all the initial reactants. This approach is ideal for rapidly generating libraries of diverse pyridine derivatives for high-throughput screening.
Photoredox Catalysis: The use of photoredox catalysis has opened new pathways for pyridine functionalization. For instance, N-aminopyridinium salts can be used in combination with photoredox catalysts to achieve site-selective C4 acylation of pyridines, offering a mild and efficient method for introducing new functional groups. nih.gov This methodology leverages the unique reactivity of N-aminopyridinium salts, which act as bifunctional reagents. rsc.org
Cascade and Domino Reactions: Cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, are being developed to build complex fused-ring systems containing a pyridine core. For example, a cascade 6-endo-dig cyclization has been used for the synthesis of pyrazolo[3,4-b]pyridines from simple starting materials. nih.gov Such strategies are highly efficient for creating structurally complex and diverse molecular frameworks. researchgate.net
Interdisciplinary Approaches:
Computational Chemistry: The integration of in silico methods with experimental work is becoming standard. Molecular docking, quantum mechanical calculations, and molecular dynamics simulations can predict binding affinities, reaction mechanisms, and physicochemical properties of novel pyridin-4-amine derivatives. This computational insight helps rationalize experimental findings and guide the design of more potent and selective compounds. acs.org
Chemical Biology: Collaborations between chemists and biologists are essential for elucidating the mechanism of action of new pyridin-4-amine derivatives. By using techniques such as proteomics, transcriptomics, and cell-based assays, researchers can identify the specific cellular targets and pathways modulated by these compounds, accelerating their development as therapeutic agents or research tools.
Materials Science: The unique electronic and coordination properties of the pyridine nucleus mean that pyridin-4-amine derivatives also have potential applications in materials science, for example, as ligands in the synthesis of novel metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs).
By leveraging these advanced synthetic methods and fostering interdisciplinary collaborations, the field of pyridin-4-amine research is poised for significant future discoveries, expanding the therapeutic and technological applications of this versatile chemical scaffold.
Q & A
Q. What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]pyridin-4-amine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Substitution reactions : Reacting 4-chloropyridine with 4-methoxybenzylamine in the presence of a strong base (e.g., sodium hydride) under anhydrous conditions .
- Multi-step synthesis : Starting from halogenated pyridine derivatives, followed by coupling with 4-methoxybenzyl groups using palladium catalysts in cross-coupling reactions .
Key intermediates should be purified via column chromatography (silica gel, CHCl₃/MeOH eluent) and characterized by NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and stereochemistry using programs like SHELXL . For example, XRD confirmed the planarity of the pyridine ring and methoxyphenyl orientation in related compounds .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons between δ 6.8–8.2 ppm) .
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling complement experimental data for studying this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare computed IR/NMR spectra with experimental data to resolve ambiguities .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For instance, the pyridine moiety may form π-π stacking with aromatic residues in active sites .
- Crystallographic refinement : Use SHELX to refine XRD data, especially for disordered methoxyphenyl groups .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for derivatives of this compound?
Methodological Answer:
- Cross-validation : Combine XRD, NMR, and high-resolution mass spectrometry (HRMS) to resolve discrepancies. For example, a 2020 study reconciled conflicting XRD and NMR data for a pyridine derivative by re-refining crystallographic models and verifying proton assignments via 2D-COSY .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the methoxyphenyl group) causing split signals at low temperatures .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals, common in derivatives with flexible substituents .
Q. What strategies optimize reaction yields for this compound derivatives in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for Suzuki-Miyaura couplings; ligand choice (e.g., XPhos) can improve efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while THF improves selectivity in Grignard additions .
- Workflow automation : Use high-throughput platforms to screen >50 reaction conditions (temperature, stoichiometry) in parallel .
Q. How does the electronic nature of substituents affect the biological activity of this compound analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies :
- Electron-donating groups (e.g., -OCH₃) : Enhance binding to serotonin receptors by increasing electron density on the pyridine ring .
- Electron-withdrawing groups (e.g., -CF₃) : Improve metabolic stability but may reduce solubility; balance via logP calculations (e.g., ClogP ~2.5 for optimal bioavailability) .
- In vitro assays : Test analogs against target enzymes (IC₅₀) and correlate with Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
